molecular formula C11H12N2O4 B1309195 5-Morpholino-2-nitrobenzaldehyde CAS No. 113259-81-7

5-Morpholino-2-nitrobenzaldehyde

Cat. No. B1309195
CAS RN: 113259-81-7
M. Wt: 236.22 g/mol
InChI Key: KDPBSDXZXZCLNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including 5-Morpholino-2-nitrobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another synthesis method involves the reaction of 2-Fluoro-5-nitrobenzoic acid with morpholine .


Molecular Structure Analysis

The molecular structure of 5-Morpholino-2-nitrobenzaldehyde has been determined through crystal X-ray diffraction . The compound has a molecular weight of 236.22 g/mol.


Chemical Reactions Analysis

5-Morpholino-2-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can react with potassium carbonate in N,N-dimethyl-formamide at 90°C for 4 hours .


Physical And Chemical Properties Analysis

5-Morpholino-2-nitrobenzaldehyde is a solid compound . Its melting point is between 149-151 °C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-Morpholino-2-nitrobenzaldehyde: is a versatile intermediate in organic synthesis. It is particularly valuable in the construction of Schiff bases , which are crucial in synthesizing various bioactive compounds . These Schiff bases have shown potential in developing new pharmaceuticals due to their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .

Material Science

In material science, 5-Morpholino-2-nitrobenzaldehyde serves as a building block for creating novel materials. Its molecular structure allows for the development of complex organic frameworks, which can be used in creating advanced polymers and coatings with specific properties tailored for industrial applications .

Analytical Chemistry

This compound plays a role in analytical chemistry as a reagent for developing analytical methods. It can be used to synthesize derivatives that are useful for detecting or quantifying other substances through techniques like chromatography or spectroscopy .

Biochemistry Research

In biochemistry, 5-Morpholino-2-nitrobenzaldehyde is used to modify nucleic acids and proteins. Morpholino oligomers, for instance, are employed to study gene expression and protein function, providing insights into cellular processes and disease mechanisms .

Environmental Studies

The compound’s derivatives can be used in environmental studies to detect and measure pollutants. Its reactivity with various environmental factors makes it suitable for developing sensors and assays to monitor ecological changes .

Industrial Applications

Industrially, 5-Morpholino-2-nitrobenzaldehyde is used in the synthesis of dyes, pigments, and other chemicals. Its nitro group and aldehyde functionality make it a valuable precursor in the manufacture of complex industrial compounds .

Mechanism of Action

While the specific mechanism of action for 5-Morpholino-2-nitrobenzaldehyde is not detailed in the search results, morpholinos, in general, act by “steric blocking”, binding to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA .

Safety and Hazards

According to the safety data sheet, 5-Morpholino-2-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPBSDXZXZCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285699
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholino-2-nitrobenzaldehyde

CAS RN

113259-81-7
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113259-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-(1,3-Dioxolan-2-yl)-4-nitrophenyl)morpholine (15.9 g, 56.7 mmol) was dissolved in a mixture of acetone and water (100 mL/100 mL). Then p-toluenesulfonic acid (2.0 g) was added and the mixture was heated to reflux for 4 hours. Ethyl acetate was added and the organic phase was washed with saturated sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate, evaporated to afford the crude product 5-morpholino-2-nitrobenzaldehyde, which was used for the next step without purification.
Name
4-(3-(1,3-Dioxolan-2-yl)-4-nitrophenyl)morpholine
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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